molecular formula C18H11ClMnN2O6S B12756859 Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate CAS No. 84041-69-0

Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

Cat. No.: B12756859
CAS No.: 84041-69-0
M. Wt: 473.7 g/mol
InChI Key: LGWHUHPHCCFFFE-UHFFFAOYSA-L
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Description

Properties

CAS No.

84041-69-0

Molecular Formula

C18H11ClMnN2O6S

Molecular Weight

473.7 g/mol

IUPAC Name

2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese(2+)

InChI

InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

LGWHUHPHCCFFFE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Mn+2]

physical_description

Water or Solvent Wet Solid;  Dry Powder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloro-5-methyl-2-sulphonatophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.

    Complexation: The resulting azo compound is then reacted with a manganese salt (such as manganese chloride) to form the final manganese complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Oxidized azo compounds or quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its metal complex properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism by which Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate exerts its effects involves the interaction of the manganese ion with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 84041-69-0
  • Molecular Formula : C₁₈H₁₃ClN₂O₆S·xMn
  • Molecular Weight : 473.75 g/mol (variable based on Mn stoichiometry)
  • Appearance : Powder or liquid (assay ≥99%) .

Applications :
Primarily used as a raw material in industrial and pharmaceutical research. Its azo-naphthoate structure suggests utility in dyes, pigments, or coordination chemistry due to manganese’s redox activity .

Key Features :

  • Contains a sulfonate group (-SO₃⁻) for enhanced water solubility.
  • Chloro and methyl substituents on the phenyl ring improve stability against photodegradation .

Comparison with Structurally Similar Compounds

Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (Pigment Red 52:1)

  • CAS No.: 17852-99-2
  • Molecular Formula : C₁₈H₁₁CaClN₂O₆S
  • Key Differences :
    • Metal Ion : Calcium instead of manganese.
    • Solubility : Lower water solubility compared to manganese derivatives due to calcium’s higher ionic charge density .
    • Applications : Widely used as a pigment in coatings and plastics (C.I. Pigment Red 52:1) .

Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (Pigment Red 48:1)

  • CAS No.: 7585-41-3
  • Molecular Formula : C₁₈H₁₁BaClN₂O₆S
  • Key Differences :
    • Metal Ion : Barium imparts higher thermal stability but lower environmental compatibility due to toxicity concerns .
    • Substituent Position : Chloro group at position 5 (vs. 4 in the manganese compound), altering lightfastness .
    • Applications : Industrial pigments for inks and textiles .

Disodium 4-[(4-chloro-5-ethyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (C.I. Pigment Red 200)

  • CAS No.: 32041-58-0
  • Molecular Formula : C₁₉H₁₃ClN₂O₆S·2Na
  • Key Differences :
    • Metal Ion : Sodium instead of manganese, enhancing water solubility.
    • Substituent : Ethyl group replaces methyl at position 5, increasing steric hindrance and reducing reactivity .
    • Applications : Specialty dyes and intermediates .

Strontium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate

  • CAS No.: 15782-05-5
  • Molecular Formula : C₁₈H₁₁ClN₂O₆S·Sr
  • Key Differences :
    • Metal Ion : Strontium balances solubility and stability, intermediate between calcium and barium.
    • Regulatory Status : Listed in EU REACH registrations (ECHA) .

Data Table: Comparative Analysis

Compound CAS No. Metal Ion Substituents Solubility Primary Use
Manganese derivative 84041-69-0 Mn 4-Cl, 5-Me, 2-SO₃⁻ Moderate Pharmaceuticals/R&D
Calcium derivative (PR 52:1) 17852-99-2 Ca 4-Cl, 5-Me, 2-SO₃⁻ Low Industrial pigments
Barium derivative (PR 48:1) 7585-41-3 Ba 5-Cl, 4-Me, 2-SO₃⁻ Insoluble Inks, plastics
Disodium derivative (PR 200) 32041-58-0 Na 4-Cl, 5-Et, 2-SO₃⁻ High Dyes, intermediates
Strontium derivative 15782-05-5 Sr 5-Cl, 4-Me, 2-SO₃⁻ Moderate Specialty coatings

Research Findings and Functional Insights

  • Solubility Trends : Sodium salts exhibit superior solubility due to smaller ionic radius and lower charge density, whereas barium and calcium derivatives are preferred for pigment stability .
  • Substituent Effects :
    • Chloro Position : 4-Cl (manganese) vs. 5-Cl (barium) alters conjugation, affecting color intensity .
    • Alkyl Groups : Methyl vs. ethyl influences steric effects and photostability .
  • Toxicity : Barium and strontium compounds face stricter regulations (e.g., ECHA, EPA) compared to manganese or sodium derivatives .

Biological Activity

Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate, commonly referred to as Mn(II) complex, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, interactions with biomolecules, and potential therapeutic applications.

The molecular formula of this compound is C18H11ClMnN2O6SC_{18}H_{11}ClMnN_2O_6S. This compound features a manganese center coordinated with an azo dye ligand, which is known for its vibrant color and potential biological interactions.

Antioxidant Activity

Research indicates that manganese complexes exhibit notable antioxidant properties. For instance, studies have demonstrated the ability of Mn(II) complexes to scavenge free radicals effectively. In one study, the antioxidant activity was evaluated using the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results showed that the Mn(II) complex had a scavenging ability comparable to or exceeding that of standard antioxidants like Trolox (Table 1).

CompoundABTS Scavenging Activity (%)
Mn(II) Complex99.63 ± 0.07
Trolox91.8 ± 0.17

This high percentage indicates a strong capacity to neutralize oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Interaction with Biomolecules

The interaction of manganese complexes with biomolecules such as DNA and proteins is crucial for understanding their biological activity. Studies using fluorescence emission spectroscopy have shown that Mn(II) complexes can intercalate with calf-thymus DNA. This interaction was monitored through changes in viscosity and UV-vis spectroscopy, indicating that the complex binds effectively to DNA, potentially influencing gene expression and cellular processes.

Additionally, the affinity of Mn(II) complexes for serum albumins (BSA and HSA) has been investigated. These interactions are essential for understanding how these compounds may circulate in the body and their potential therapeutic effects.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of manganese complexes, including the compound , demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress in cancer cells, leading to apoptosis. The findings suggest that manganese-based compounds could serve as promising candidates for cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of manganese complexes in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage by reducing oxidative stress and inflammation in neural tissues. This positions Mn(II) complexes as potential therapeutic agents for conditions such as Alzheimer's disease.

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